molecular formula C13H14N4O3 B2464999 1,3-Bis(6-methoxypyridin-3-yl)urea CAS No. 74763-58-9

1,3-Bis(6-methoxypyridin-3-yl)urea

Cat. No.: B2464999
CAS No.: 74763-58-9
M. Wt: 274.28
InChI Key: METHMZMGUXPQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(6-methoxypyridin-3-yl)urea is a chemical compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . It is characterized by the presence of two 6-methoxypyridin-3-yl groups attached to a central urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

1,3-Bis(6-methoxypyridin-3-yl)urea has several applications in scientific research, including:

Safety and Hazards

The safety information available indicates that 1,3-Bis(6-methoxypyridin-3-yl)urea may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1,3-Bis(6-methoxypyridin-3-yl)urea typically involves the reaction of 6-methoxypyridin-3-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds under controlled conditions to form the desired urea derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Bis(6-methoxypyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups on the pyridine rings can be substituted with other functional groups using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of 1,3-Bis(6-methoxypyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

1,3-Bis(6-methoxypyridin-3-yl)urea can be compared with other similar compounds, such as:

    1,3-Bis(4-methoxypyridin-3-yl)urea: Similar structure but with methoxy groups at different positions on the pyridine rings.

    1,3-Bis(6-chloropyridin-3-yl)urea: Similar structure but with chloro groups instead of methoxy groups.

    1,3-Bis(6-methylpyridin-3-yl)urea: Similar structure but with methyl groups instead of methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,3-bis(6-methoxypyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-11-5-3-9(7-14-11)16-13(18)17-10-4-6-12(20-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METHMZMGUXPQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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